molecular formula C6H3ClF2O3S B6244339 4-chloro-3-fluorophenyl fluoranesulfonate CAS No. 2411245-67-3

4-chloro-3-fluorophenyl fluoranesulfonate

Cat. No.: B6244339
CAS No.: 2411245-67-3
M. Wt: 228.6
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Description

4-chloro-3-fluorophenyl fluoranesulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of both chlorine and fluorine atoms on the phenyl ring, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-fluorophenyl fluoranesulfonate typically involves the sulfonation of 4-chloro-3-fluorophenol. The reaction is carried out using fluoranesulfonic acid under controlled conditions to ensure the selective introduction of the sulfonate group. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-fluorophenyl fluoranesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while electrophilic aromatic substitution can produce halogenated or nitrated derivatives.

Scientific Research Applications

4-chloro-3-fluorophenyl fluoranesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of advanced materials with specific properties.

    Pharmaceutical Research: It serves as a building block for the synthesis of biologically active compounds.

    Chemical Biology: The compound is used in studies involving enzyme inhibition and protein labeling.

Mechanism of Action

The mechanism of action of 4-chloro-3-fluorophenyl fluoranesulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The presence of chlorine and fluorine atoms enhances the compound’s reactivity and selectivity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-fluorophenol: A precursor in the synthesis of 4-chloro-3-fluorophenyl fluoranesulfonate.

    4-chloro-3-fluorobenzene: A related aromatic compound with similar substitution patterns.

    4-chloro-3-fluorophenyl isocyanate: Another derivative with different functional groups.

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, combined with the sulfonate group. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science.

Properties

CAS No.

2411245-67-3

Molecular Formula

C6H3ClF2O3S

Molecular Weight

228.6

Purity

95

Origin of Product

United States

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